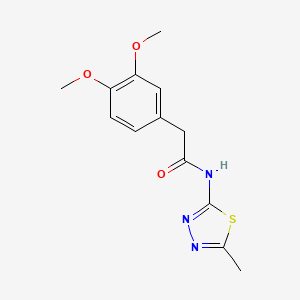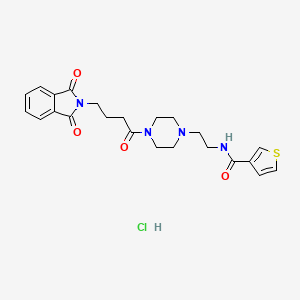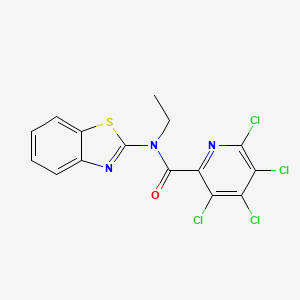![molecular formula C21H22N2O5 B2364164 Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235291-26-5](/img/structure/B2364164.png)
Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate” is a compound that belongs to the class of benzodioxole compounds . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines .
Synthesis Analysis
The synthesis of benzodioxole compounds involves a series of chemical reactions . For instance, one method involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis
The molecular structure of benzodioxole compounds is characterized by the presence of a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzodioxole compounds can be complex. For example, the synthesis of methyl 2-(2H-1,3-benzodioxole -5-yl) acetate involves dissolving 3,4-(methylenedioxy)-phenyl acetic acid in methanol, cooling the solution in an ice bath at 0°C, and adding oxalyl chloride dropwise .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodioxole compounds can vary. For instance, 1,3-Benzodioxole-5-carboxylic acid, a related compound, is a colorless liquid with a molecular weight of 166.1308 .Applications De Recherche Scientifique
Pharmaceutical Research
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to binding with a range of biological targets, making it a candidate for drug development programs, especially those targeting neurological disorders due to the piperidine moiety’s affinity for central nervous system receptors .
Material Science
The benzo[d][1,3]dioxole moiety can be used in the development of novel materials. Its rigid structure and potential for electronic conjugation make it suitable for creating polymers with specific optical properties, which could be applied in the creation of new types of displays or light-emitting devices .
Catalysis
In catalytic processes, this compound could be used to stabilize transition states or as a ligand for metal catalysts. The piperidine ring, in particular, might interact with metals to create catalysts for use in organic synthesis or environmental remediation .
Biological Probes
Due to its complex structure, this compound can be used to design biological probes. These probes can bind selectively to proteins or nucleic acids, helping to elucidate biological pathways or serve as tools in diagnostic assays .
Sensors and Detection
The unique electronic properties of the benzo[d][1,3]dioxole ring system may allow for the development of sensors. These could be used to detect the presence of specific chemicals or changes in the environment, with applications ranging from industrial process monitoring to environmental sensing .
Chemical Synthesis
As a building block in organic synthesis, this compound can be used to construct a wide variety of complex molecules. Its reactive sites allow for multiple types of chemical reactions, providing a pathway to synthesize new compounds with potential applications in various fields .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . The targets of these compounds are often proteins involved in cell division and growth, such as tubulin .
Mode of Action
For instance, some indole-based compounds can modulate microtubule assembly, causing mitotic blockade and cell apoptosis .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell division and growth . By interacting with proteins like tubulin, these compounds can disrupt the normal assembly of microtubules, leading to cell cycle arrest and apoptosis .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects.
Propriétés
IUPAC Name |
phenyl 4-[(1,3-benzodioxole-5-carbonylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-20(16-6-7-18-19(12-16)27-14-26-18)22-13-15-8-10-23(11-9-15)21(25)28-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFLMHPQROCVCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2364082.png)

![4-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2364086.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2364090.png)




![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2364099.png)

![N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364101.png)

